(R)-Irinotecan Hydrochloride Trihydrate
Description
Properties
Molecular Formula |
C₃₃H₄₅ClN₄O₉·3H₂O |
|---|---|
Molecular Weight |
677.18 |
Synonyms |
(4R)-4,11-Diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinolin-9-yl Ester [1,4’-Bipiperidine]-1’-carboxylic Acid Hydrochloride Trihydrate; USP Irinotecan Related Compound D; |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Comprehensive Synthesis Routes for (R)-Irinotecan Hydrochloride Trihydrate
The most common synthetic pathway to Irinotecan (B1672180) involves the initial preparation of 7-ethyl-10-hydroxycamptothecin, commonly known as SN-38. google.com SN-38 is the biologically active metabolite of Irinotecan and is reported to be 100 to 1000 times more cytotoxic than its parent compound. nih.govnih.gov
The synthesis of SN-38 can be achieved via several routes. One established method involves the ethylation of camptothecin (B557342) at the 7-position using a reaction involving propionic aldehyde, hydrogen peroxide, and ferrous sulfate (B86663) (a Fenton's reaction). google.com This is followed by the introduction of a hydroxyl group at the 10-position. google.com
Once SN-38 is synthesized, the final step in forming Irinotecan is the modification at the 10-hydroxyl group. google.com This is accomplished by reacting SN-38 with [1,4']-bipiperidinyl-1'-carbonyl chloride hydrochloride in the presence of a base like pyridine (B92270) or N-methylpyrrolidine. google.comgoogle.comnih.gov The resulting Irinotecan base is then treated with hydrochloric acid to form the hydrochloride salt. google.comgoogle.com
An alternative synthetic strategy has been developed to improve selectivity and yield. This pathway involves using 10-hydroxycamptothecin (B1684218) as the starting material and first attaching the [4-(1-piperidino)-1-piperidino]carbonyl side chain to the 10-position to create an intermediate known as 7-des-ethyl-irinotecan. google.com Subsequently, a selective ethylation is performed at the 7-position. This method is designed to prevent the formation of the unwanted 11-ethyl-irinotecan byproduct, which is challenging to separate. google.comgoogle.com
Table 1: Key Intermediates in Irinotecan Synthesis
| Intermediate Name | Chemical Formula | Role in Synthesis |
|---|---|---|
| Camptothecin | C₂₀H₁₆N₂O₄ | Natural starting material for semi-synthesis. google.com |
| 7-Ethyl-10-hydroxycamptothecin (SN-38) | C₂₂H₂₀N₂O₅ | Key intermediate and the active metabolite; undergoes reaction at the 10-OH group. google.comnih.govnih.gov |
| [1,4']-Bipiperidinyl-1'-carbonyl chloride | C₁₁H₁₉ClN₂O | Reagent used to introduce the piperidino-piperidine side chain. google.com |
| 10-[4-(1-piperidino)-1-piperidino]carbonyloxycamptotecin (7-des-ethyl-irinotecan) | C₃₁H₃₄N₄O₆ | Intermediate in an alternative pathway, prior to ethylation. google.com |
| (S)-Trione | Not specified | A key intermediate used in the total synthesis of SN-38. google.com |
The formation of the stable trihydrate crystal form of Irinotecan Hydrochloride is a critical final step. This is typically achieved through a controlled crystallization process from an aqueous solution. google.comgoogleapis.com A common method involves dissolving Irinotecan Hydrochloride in a mixture of water and ethanol (B145695). google.comgoogleapis.comchemicalbook.com Adding ethanol to the crystallization solvent can improve the dissolution profile, allowing for the use of lower temperatures. googleapis.com Water-to-ethanol ratios of 2:1 to 3:1 have been reported. google.com
The general procedure involves heating the mixture to between 75-80°C to ensure complete dissolution of the compound. googleapis.comchemicalbook.com The solution is then filtered and subjected to a slow, controlled cooling process. google.com For instance, the solution may be cooled to 65°C, at which point seed crystals are added to promote the formation of the desired crystal form. googleapis.comchemicalbook.com The cooling is then continued in stages, for example, cooling to 50°C over 10 hours, and then to 20°C over another 10 hours. googleapis.comchemicalbook.com The resulting crystalline product is filtered, washed with water, and dried at room temperature under normal pressure. chemicalbook.com This process can yield crystals with an average length of 50 to 200 micrometers. google.comgoogleapis.com Other solvent systems, such as those involving methanol, ethyl acetate, and dichloromethane, have been used to produce different polymorphic forms of irinotecan hydrochloride. google.comgoogle.com
Significant efforts have been directed toward optimizing the synthetic process to maximize yield and purity. A key challenge in the conventional synthesis is the removal of impurities, particularly the excess [1,4']-bipiperidinyl-1'-carbonyl chloride reagent. google.com An improved process involves the elimination of this excess reagent after the reaction is complete, which allows for the crystallization of high-purity Irinotecan Hydrochloride (≥99.9% by HPLC) without the need for additional chromatographic purification steps. google.comgoogleapis.com
Table 2: Reported Yield and Purity Data from Optimized Syntheses
| Optimization Strategy | Reported Yield | Reported Purity (by HPLC) | Reference |
|---|---|---|---|
| Elimination of excess reagent post-reaction | 82% from SN-38 | 99.9% | googleapis.com |
| Use of 7-des-ethyl-irinotecan intermediate pathway | 90-92% (overall) | Virtual absence of 11-ethyl irinotecan | google.com |
| Condensation with l-Chlorocarbamoyl-4-piperidinopiperidine and purification from IPA-water | 90% (for SN-38 intermediate) | >99.7% | google.com |
Design and Synthesis of Novel Irinotecan Derivatives
Research into Irinotecan derivatives aims to improve its properties, often by employing prodrug strategies or making direct structural modifications.
Irinotecan itself is a prodrug that is converted by carboxylesterase enzymes into the active metabolite, SN-38. nih.govnih.govcaymanchem.com Building on this concept, researchers have designed and synthesized new prodrugs of SN-38 to enhance its research characteristics.
One prominent strategy involves conjugating different molecules to the 10-hydroxyl group of SN-38. nih.gov For example, novel water-soluble prodrugs have been created by linking amino acids or dipeptides to SN-38 via a carbamate (B1207046) bond. nih.gov This approach aims to leverage the physiological compatibility and active transport mechanisms associated with amino acids. These synthesized compounds were shown to remain stable under acidic conditions but convert completely to SN-38 in pH 7.4 buffer or human plasma. nih.gov
Another advanced prodrug strategy is PEGylation, where polyethylene (B3416737) glycol (PEG) chains are attached to the drug molecule. A trivalent PEGylated irinotecan prodrug (PEG-[Irinotecan]₃) has been synthesized, which incorporates a 20 kDa PEG chain bound to a biodegradable oligo-peptidyl linker and three irinotecan molecules. nih.gov This design functions as an extended-release form of irinotecan, intended to prolong the half-life and tumor exposure time of SN-38 in research models. nih.gov
Table 3: Examples of Irinotecan/SN-38 Prodrug Strategies
| Prodrug Strategy | Linkage | Carrier/Moiety | Intended Enhancement | Reference |
|---|---|---|---|---|
| Amino Acid Conjugation | Carbamate | Linear amino acids (e.g., Glycine, Alanine) | Improved water solubility, potential for active transport | nih.gov |
| Dipeptide Conjugation | Carbamate | Dipeptides (e.g., Gly-Gly) | Improved water solubility | nih.gov |
| PEGylation | Biodegradable oligo-peptidyl linker | 20 kDa Polyethylene Glycol (PEG) | Extended release, prolonged half-life | nih.gov |
Direct structural modifications of the irinotecan molecule are being explored to create new derivatives with enhanced properties for research applications. One such approach is the synthesis of aminophosphonate derivatives. nih.gov In one study, twenty novel derivatives were synthesized by conjugating various aminophosphonates to irinotecan through an esterification reaction. nih.gov In vitro evaluation of these compounds against several human cancer cell lines (A549, MCF-7, SK-OV-3, MG-63, U2OS) revealed that many displayed similar or superior cytotoxicity compared to the parent irinotecan. nih.gov For instance, one derivative, designated 9b, exhibited IC₅₀ values ranging from 0.92 to 3.23 μM, representing a 5.4 to 19.1-fold increase in activity against the tested cell lines compared to irinotecan. nih.gov
Other structural modification strategies that have been explored in research include the development of various drug delivery systems, such as liposomal formulations, polymer conjugates, and dendrimers, to alter the pharmacokinetic profile of the compound. nih.gov
Mechanistic Investigations at the Molecular and Cellular Level
Topoisomerase I Inhibition Mechanism by Irinotecan (B1672180) and SN-38
The primary molecular target of irinotecan's active metabolite, SN-38, is the nuclear enzyme topoisomerase I (Top1). clinpgx.orgwikipedia.org Top1 plays a crucial role in cellular function by relieving the torsional strain in DNA that occurs during replication and transcription. It achieves this by inducing transient single-strand breaks in the DNA, allowing the DNA to unwind, and then resealing the break. patsnap.comluniri.com
Formation of Ternary DNA-Topoisomerase I-Drug Complexes
SN-38 does not bind to Top1 or DNA alone; instead, it selectively targets the transient intermediate formed between Top1 and DNA, known as the "cleavable complex". nih.govacs.org In this complex, Top1 is covalently bound to the 3'-phosphate end of the broken DNA strand. SN-38 intercalates into the DNA at the site of the single-strand break and interacts with both the enzyme and the DNA, forming a stable ternary complex. nih.govacs.orgnih.gov This stabilization prevents the re-ligation of the DNA strand, effectively trapping the Top1 enzyme on the DNA. patsnap.comnih.gov The formation of this ternary complex is a reversible process, but its stabilization is the critical step in the drug's mechanism. nih.gov Molecular modeling studies suggest that specific hydrogen bonds between SN-38, the DNA bases, and amino acid residues of Top1, such as Asn722, contribute to the stability of this complex. acs.org
Table 1: Key Interactions in the Ternary Complex
Induction of DNA Single- and Double-Strand Breaks
The stabilization of the Top1-DNA covalent complex by SN-38 directly results in the persistence of DNA single-strand breaks (SSBs). nih.govnih.govsemanticscholar.org While SSBs themselves are not immediately lethal to the cell, they become highly cytotoxic when they are encountered by the DNA replication machinery. nih.govkarger.com The collision of a replication fork with the stalled ternary complex leads to the conversion of the SSB into an irreversible and lethal DNA double-strand break (DSB). clinpgx.orgnih.govsemanticscholar.org These DSBs are the ultimate lesions responsible for the cytotoxic effects of the drug. patsnap.comnih.gov Studies have established a direct correlation between the formation of drug-induced DNA/protein crosslinks (the ternary complexes) and the subsequent generation of DSBs. drugbank.comnih.gov The inability of the cell to repair these extensive DSBs ultimately triggers cell death. nih.govkarger.com
Cellular Responses to Topoisomerase I Inhibition
The cellular response to the DNA damage induced by SN-38 is multifaceted, involving the activation of cell cycle checkpoints and the initiation of programmed cell death.
DNA Replication Arrest and S-Phase Specificity
The cytotoxicity of irinotecan is largely specific to the S-phase of the cell cycle. nih.govclinpgx.org This is because the conversion of the SN-38-induced single-strand breaks into lethal double-strand breaks is dependent on active DNA replication. nih.govdrugbank.comnih.gov When the replication fork collides with the stabilized ternary complex, it leads to replication arrest. clinpgx.orgnih.gov This arrest prevents the completion of DNA synthesis and halts cell cycle progression. researchgate.netnih.gov As a result, cells treated with irinotecan often accumulate in the S and G2/M phases of the cell cycle. researchgate.netiiarjournals.org The S-phase specificity arises because rapidly dividing cells, such as cancer cells, spend a significant amount of time in this phase, making them more susceptible to the drug's effects. nih.govkarger.com
Apoptotic Pathways Triggered by Irinotecan Activity
The accumulation of unrepaired DNA double-strand breaks is a powerful signal for the initiation of apoptosis, or programmed cell death. patsnap.comsemanticscholar.org The presence of extensive DNA damage can activate various stress response pathways. In cells with functional p53, this tumor suppressor protein can be activated in response to the DNA damage, leading to the transcription of pro-apoptotic genes. The apoptotic cascade is often mediated through the activation of caspases, such as caspase-3, which are key executioner enzymes in the apoptotic process. iiarjournals.org The cleavage of substrates like poly(ADP-ribose) polymerase (PARP) by activated caspases is a hallmark of apoptosis induced by SN-38. iiarjournals.org The process can also involve the mitochondrial pathway, with the collapse of the mitochondrial membrane potential being an early event in the apoptotic process triggered by SN-38. iiarjournals.org In some cell types, however, irinotecan may induce cell cycle arrest without immediately leading to apoptosis. researchgate.net
Table 2: Cellular Events Following Irinotecan/SN-38 Exposure
Molecular Interactions and Computational Studies of R Irinotecan Hydrochloride Trihydrate
Structure-Activity Relationship (SAR) Studies via Molecular Modeling
Structure-Activity Relationship (SAR) studies aim to identify the key chemical features of a molecule that are responsible for its biological activity. cabidigitallibrary.org For irinotecan (B1672180) and other camptothecin (B557342) analogs, molecular modeling has been central to understanding their SAR, particularly concerning their primary function as Top1 inhibitors.
The fundamental structure of camptothecin consists of a pentacyclic ring system. SAR studies have established several critical structural requirements for anti-tumor activity: nih.govcabidigitallibrary.orgresearchgate.net
The E-ring Lactone: The α-hydroxy lactone in the E-ring is essential for activity. This ring is unstable at physiological pH and can hydrolyze to an inactive carboxylate form. nih.govresearchgate.net
Chirality at C-20: The (S)-configuration at the C-20 chiral center is crucial. The (R)-isomer is significantly less active, demonstrating the high stereospecificity of the interaction with the Top1-DNA complex. researchgate.net
The A and B Rings: The planar A and B rings are important for the molecule's ability to intercalate into the DNA base pairs at the site of Top1 cleavage. nih.gov Analogs lacking these rings show greatly diminished activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models take SAR a step further by creating a mathematical relationship between the chemical properties of a series of compounds and their biological activities. cabidigitallibrary.org These models use computed molecular descriptors (e.g., lipophilicity, partial atomic charges, interatomic distances) to predict the activity of novel, untested compounds. acs.org For camptothecin analogs, QSAR studies have identified descriptors correlated with their growth-inhibitory potential, helping to guide the synthesis of derivatives with improved potency and pharmacokinetic properties. acs.org These computational approaches allow researchers to explore how modifications at various positions on the camptothecin scaffold, such as the substitutions on the A and B rings that differentiate irinotecan and topotecan (B1662842), influence their interaction with Top1 and ultimately their therapeutic effect. nih.gov
Preclinical Pharmacological and Resistance Studies Non Human
In Vitro Cellular Activity and Cytotoxicity
(R)-Irinotecan Hydrochloride Trihydrate, and its active metabolite SN-38, have demonstrated significant cytotoxic effects across a range of human cancer cell lines in preclinical studies. The sensitivity to irinotecan (B1672180) can vary between different cell lines, as evidenced by differing 50% inhibitory concentration (IC50) values.
In human colorectal adenocarcinoma cell lines, the cytotoxicity of irinotecan and SN-38 has been well-documented. For instance, a study comparing the effects on LoVo and HT-29 cells revealed that HT-29 cells were more sensitive to both compounds. The IC50 value for irinotecan in LoVo cells was 15.8 µM, while for HT-29 cells, it was 5.17 µM. nih.govmedchemexpress.comresearchgate.net The active metabolite, SN-38, was substantially more potent, with IC50 values of 8.25 nM for LoVo cells and 4.50 nM for HT-29 cells. nih.gov Another study corroborated the inhibitory effect of irinotecan on these cell lines, noting IC50 values of 15.8 µM and 5.17 µM for LoVo and HT-29 cells, respectively. researchgate.net Interestingly, one study suggested that the cytotoxicity of irinotecan in these two cell lines was likely due to the parent drug itself and not its conversion to SN-38, as carboxylesterase activity was extremely low. nih.gov This study also found that cellular accumulation of irinotecan was higher in the more sensitive HT-29 cells. nih.gov
The human promyelocytic leukemia cell line, HL60, has also been utilized as an in vitro model to assess the activity of irinotecan and SN-38. nih.govcancernetwork.com These studies formed the basis for establishing in vivo models to test rationally designed administration schedules. nih.gov
| Cell Line | Compound | IC50 Value | Reference |
|---|---|---|---|
| LoVo | Irinotecan | 15.8 µM | nih.govmedchemexpress.comresearchgate.net |
| HT-29 | Irinotecan | 5.17 µM | nih.govmedchemexpress.comresearchgate.net |
| LoVo | SN-38 | 8.25 nM | nih.gov |
| HT-29 | SN-38 | 4.50 nM | nih.gov |
The primary mechanism of action of this compound is the inhibition of DNA topoisomerase I. impactfactor.orgpatsnap.comlktlabs.com Irinotecan is a prodrug that is converted in the body to its active metabolite, SN-38, which is approximately 100 to 1,000 times more potent as a topoisomerase I inhibitor. patsnap.comnih.govnih.gov Topoisomerase I is a crucial enzyme that relieves torsional strain in DNA during replication and transcription by creating transient single-strand breaks. patsnap.com
SN-38 binds to the complex formed by topoisomerase I and DNA, stabilizing it and preventing the re-ligation of the DNA strand. patsnap.comnih.gov This stabilization of the "cleavable complex" leads to the accumulation of single-strand DNA breaks. patsnap.comcuanschutz.edu When the DNA replication machinery encounters these stabilized complexes during the S phase of the cell cycle, it results in the formation of lethal double-strand DNA breaks. patsnap.comcuanschutz.edu This substantial DNA damage triggers a cascade of cellular events, ultimately leading to programmed cell death, or apoptosis. impactfactor.orgpatsnap.com Because its cytotoxic effects are dependent on ongoing DNA synthesis, irinotecan is classified as an S-phase-specific agent. nih.gov
Treatment with irinotecan has been shown to cause a significant accumulation of cells in the S phase of the cell cycle. aacrjournals.org In HCT-8 xenografts, 57% of cells accumulated in the S phase 24 hours after irinotecan administration. aacrjournals.org This S-phase arrest is a direct consequence of the DNA damage induced by the drug. researchgate.net In higher concentrations, irinotecan can also induce damage in non-S-phase cells through transcription-mediated DNA damage, which also leads to apoptosis. researchgate.net The cellular response to this DNA damage can also involve the induction of senescence, a state of long-term cell cycle arrest. oncotarget.com
In Vivo Preclinical Efficacy in Animal Models
This compound has demonstrated significant antitumor activity in various preclinical xenograft models, where human tumor cells are implanted into immunodeficient mice.
In studies using human colon carcinoma xenografts, irinotecan has shown marked efficacy. For example, in mice bearing HT-29 and HCT116 colorectal cancer xenografts, irinotecan monotherapy resulted in significant tumor growth inhibition. plos.org Specifically, in the HT29 model, irinotecan treatment led to an average tumor growth inhibition of 39%. plos.org In another study with HT-29 xenografts, irinotecan administered at 100-300 mg/kg intraperitoneally suppressed tumor growth by day 21. medchemexpress.com Furthermore, in a panel of human colon carcinoma xenograft lines, oral administration of irinotecan achieved a complete response in five out of seven lines evaluated. researchgate.net The human myeloid HL60 xenograft model has also proven to be highly sensitive, with a daily administration of 50 mg/kg of irinotecan for five days resulting in 100% complete tumor regression. nih.govcancernetwork.com
Irinotecan has also been evaluated in xenograft models of other cancer types. In patient-derived xenograft (PDX) models of triple-negative breast cancer, irinotecan treatment caused tumors to shrink in 15 out of 40 models, with some tumors disappearing completely. cancer.gov In models of pediatric MLL-rearranged acute lymphoblastic leukemia, irinotecan monotherapy was able to induce sustainable disease remissions in mice with advanced leukemia. nih.gov Shortly after engraftment, irinotecan completely blocked leukemia expansion in both cell line-derived and patient-derived xenograft models. nih.gov
| Xenograft Model | Cancer Type | Key Finding | Reference |
|---|---|---|---|
| HT-29 | Colorectal Cancer | 39% average tumor growth inhibition. | plos.org |
| HCT116 | Colorectal Cancer | Significant tumor growth inhibition when combined with everolimus. | plos.org |
| Human Colon Carcinoma Panel | Colon Cancer | Complete response in 5 of 7 xenograft lines with oral administration. | researchgate.net |
| HL60 | Myeloid Leukemia | 100% complete tumor regression. | nih.govcancernetwork.com |
| Triple-Negative Breast Cancer PDX | Breast Cancer | Tumor shrinkage in 15 of 40 models; some complete responses. | cancer.gov |
| MLL-rearranged ALL PDX | Acute Lymphoblastic Leukemia | Induced sustainable disease remissions and blocked leukemia expansion. | nih.gov |
Pharmacodynamic studies in preclinical models have aimed to understand the biological effects of irinotecan on tumor tissue. A key pharmacodynamic endpoint for irinotecan is its effect on the cell cycle. As a result of its mechanism of action, irinotecan treatment leads to an accumulation of cells in the S phase. In HCT-8 xenografts, a 57% accumulation of cells in the S phase was observed 24 hours after a single intravenous injection of irinotecan. aacrjournals.org This accumulation is a direct biomarker of the drug's activity on topoisomerase I and subsequent DNA synthesis inhibition.
Other pharmacodynamic markers evaluated in preclinical models include the expression of proteins related to angiogenesis. In glioma models, irinotecan has been shown to decrease the number of tumor vessels and reduce the expression of Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-1 alpha (HIF-1α), thereby inhibiting tumor growth. lktlabs.com Metabolomic analyses of HT29 tumor xenografts have also revealed that irinotecan treatment leads to a significant accumulation of lipids, which is indicative of a cytotoxic effect. plos.org
Mechanisms of Acquired and De Novo Resistance to Irinotecan
The development of resistance, either initially present (de novo) or acquired during treatment, is a significant challenge in irinotecan therapy. researchgate.net Preclinical studies have identified several mechanisms through which cancer cells can evade the cytotoxic effects of irinotecan.
These mechanisms of resistance can be broadly categorized as:
Alterations in Drug Metabolism and Transport:
Variable Carboxylesterase Levels: The conversion of the prodrug irinotecan to its active metabolite SN-38 is mediated by carboxylesterase enzymes. patsnap.comresearchgate.net Reduced levels or activity of these enzymes can lead to lower concentrations of SN-38 in tumor cells, thereby diminishing the drug's efficacy. cancernetwork.comresearchgate.net
Enhanced Drug Efflux: Cancer cells can increase the expression of ATP-binding cassette (ABC) transporters, such as ABCB1 and ABCG2. patsnap.comnih.gov These transporters act as drug efflux pumps, actively removing irinotecan and SN-38 from the cell and reducing their intracellular accumulation. patsnap.comresearchgate.net
Increased Detoxification: The enzyme UGT1A1 is responsible for the glucuronidation of SN-38, converting it into an inactive and more easily excreted form, SN-38G. patsnap.comnih.gov Overexpression or increased activity of UGT1A1 can lead to more rapid inactivation of SN-38, thus conferring resistance. patsnap.com
Modifications of the Drug Target:
Reduced Topoisomerase I Expression: A decrease in the cellular levels of topoisomerase I, the direct target of SN-38, can lead to resistance as there are fewer target molecules for the drug to inhibit. researchgate.net
Mutations in Topoisomerase I: Alterations in the structure of the topoisomerase I enzyme due to mutations can reduce the binding affinity of SN-38. patsnap.comresearchgate.net This can prevent the stabilization of the cleavable complex, rendering the drug ineffective. cancernetwork.com
Alterations in Cellular Response to DNA Damage:
Enhanced DNA Repair: Cancer cells can upregulate their DNA repair mechanisms to more efficiently fix the DNA breaks caused by irinotecan. researchgate.net This allows them to survive the drug-induced damage.
Suppression of Apoptosis: Activation of pro-survival signaling pathways and impairment of the apoptotic machinery can allow cancer cells to tolerate DNA damage and avoid programmed cell death. impactfactor.org For example, resistance has been linked to the anti-apoptotic protein Mcl-1, which helps malignant cells that have resisted senescence to survive. oncotarget.com Overexpression of stearoyl-CoA desaturase-1 (SCD1) has also been identified as a resistance mechanism, as it upregulates ALDH1A1, which protects cells from reactive oxygen species and apoptosis. frontlinegenomics.com
Role of Carboxylesterase and Topoisomerase I Alterations
The efficacy of irinotecan is dependent on its conversion to the active metabolite SN-38 by carboxylesterases (CES) and the subsequent inhibition of topoisomerase I (Top1). Alterations in either of these proteins can significantly impact drug sensitivity.
Carboxylesterase (CES) Activity:
(R)-Irinotecan is a prodrug that is hydrolyzed by carboxylesterases, primarily CES2 in humans, to its active form, SN-38. Reduced activity of this enzyme can lead to lower intracellular concentrations of SN-38, thereby diminishing the drug's cytotoxic effects. In preclinical models, a clear correlation between CES2 activity and irinotecan sensitivity has been established. For instance, a study on a panel of 11 pancreatic ductal adenocarcinoma (PDAC) cell lines demonstrated a statistically significant inverse correlation between CES2 activity and the half-maximal inhibitory concentration (IC50) of irinotecan (R = -0.68, P = .02). nih.gov Cell lines with higher CES2 activity were more sensitive to irinotecan, exhibiting lower IC50 values. nih.gov This highlights the critical role of intratumoral CES2 expression and activity in determining the response to irinotecan-based therapy. nih.gov
Topoisomerase I (Top1) Alterations:
Top1 is the molecular target of SN-38. Resistance to irinotecan can arise from both quantitative and qualitative changes in this enzyme.
Decreased Top1 Expression: A reduction in the amount of Top1 protein can limit the number of drug-target complexes formed, leading to decreased DNA damage and subsequent cell death. In preclinical studies, some SN-38-resistant breast cancer cell lines, such as MDAacq, MCF-7acq, and MDAde novo, exhibited a marked reduction of over 50% in Top1 protein levels compared to their parental counterparts. eur.nl
Top1 Mutations: While less common, mutations in the TOP1 gene can alter the protein's structure, preventing the effective binding of SN-38 or affecting the stability of the drug-enzyme-DNA cleavable complex. For example, characterization of three SN-38 resistant human colon cancer cell lines did not show changes in Top1 protein expression but did reveal novel resistance-associated mutations. nih.gov
Unaltered Top1 Expression: It is important to note that not all irinotecan-resistant cell lines show altered Top1 levels. For instance, the irinotecan-resistant colon cancer cell line S1-IR20 displayed similar Top1 expression levels to its sensitive parental line, suggesting that other resistance mechanisms were at play. nih.gov Similarly, Western blot analysis of irinotecan-resistant RKO and DLD1 colorectal cancer cells revealed no detectable loss of TOP1 expression. oup.com
Mutations in Non-Coding Regions: A novel mechanism of resistance involves the accumulation of mutations in non-coding regions of DNA at Top1-cleavage sites. nih.gov The repair of DNA double-strand breaks induced by initial drug exposure can lead to the reversion of cleavage-sensitive sequences to cleavage-resistant ones. nih.gov This reduces the formation of DNA breaks upon subsequent treatments, leading to a gradual increase in drug resistance. nih.gov
Table 1: Preclinical Data on Topoisomerase I Alterations in Irinotecan-Resistant Cell Lines
| Cell Line Model | Cancer Type | Fold Resistance to SN-38/Irinotecan | Topoisomerase I Alteration | Reference |
|---|---|---|---|---|
| MDAacq | Breast Cancer | 7-fold (SN-38) | >50% reduction in protein levels | eur.nl |
| MCF-7acq | Breast Cancer | 9-fold (SN-38) | >50% reduction in protein levels | eur.nl |
| MDAde novo | Breast Cancer | 95-fold (SN-38) | >50% reduction in protein levels | eur.nl |
| S1-IR20 | Colon Cancer | 47-fold (Irinotecan) | No change in protein levels | nih.gov |
| LoVo/irinotecan | Colon Cancer | 15.63-fold (Irinotecan) | Not specified | ias.ac.in |
Drug Efflux Mechanisms and Transporter Modulation
A major mechanism of acquired resistance to this compound involves the active removal of the drug and its active metabolite, SN-38, from cancer cells. This process is mediated by ATP-binding cassette (ABC) transporters, which act as drug efflux pumps.
The most significantly implicated transporter in irinotecan resistance is ABCG2, also known as breast cancer resistance protein (BCRP). mdpi.com Overexpression of ABCG2 has been consistently observed in various irinotecan-resistant preclinical models.
In a human colon cancer cell line, S1-IR20, which was developed to be 47-fold resistant to irinotecan, a significant increase in ABCG2 protein expression was observed compared to the parental S1 cells. nih.gov The expression of other transporters like ABCB1 and ABCC1 was not detected. nih.gov The overexpressed ABCG2 was localized on the cell membrane, and its inhibition completely abolished the drug resistance. nih.gov
Similarly, the development of resistance in human colon carcinoma HCT116 cells to SN-38 led to the isolation of clones that were 6- and 53-fold more resistant. The highest level of resistance was correlated with an amplification of the ABCG2 gene and a marked decrease in the intracellular accumulation of SN-38. eur.nl Inhibition of ABCG2 function with a specific inhibitor, Ko143, restored drug sensitivity. eur.nl
In breast cancer cell lines made resistant to SN-38, a clear increase in the protein expression of the drug efflux pump BCRP was observed in the MDAacq cell line. eur.nl
Studies have shown that cells overexpressing ABCG2 can exhibit a high degree of resistance to SN-38 (approximately 50-fold) and irinotecan (17-48-fold). mdpi.com
Table 2: Role of ABCG2 in Irinotecan Resistance in Preclinical Models
| Cell Line Model | Cancer Type | Fold Resistance | Key Findings | Reference |
|---|---|---|---|---|
| S1-IR20 | Colon | 47-fold (to Irinotecan) | Significant overexpression of ABCG2; no change in ABCB1 or ABCC1. | nih.gov |
| HCT116-SN50 | Colon | 53-fold (to SN-38) | ABCG2 gene amplification and protein overexpression; decreased intracellular SN-38. | eur.nl |
| MDAacq | Breast | 7-fold (to SN-38) | Increased protein expression of ABCG2/BCRP. | eur.nl |
DNA Repair Pathway Contributions to Resistance
The cytotoxic effect of this compound is mediated by the formation of DNA double-strand breaks (DSBs) resulting from the collision of replication forks with Top1-DNA-SN-38 ternary complexes. mdpi.comnih.gov Consequently, the cell's ability to repair these DSBs is a critical determinant of its survival and the development of resistance. Two major DNA DSB repair pathways are implicated: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ). nih.gov
Preclinical studies have shown that irinotecan-resistant cells often exhibit enhanced DNA repair capabilities. A study investigating the evolution of irinotecan resistance in cancer cells found that mutations in resistant clones carried signatures of both HR and NHEJ repair mechanisms. nih.gov This suggests that these repair pathways are actively involved in repairing the DNA damage induced by the drug, allowing the cells to survive and proliferate. nih.gov
Further evidence for the role of DNA repair in irinotecan resistance comes from a study that identified several genes involved in DNA DSB repair whose depletion sensitized cancer cells to the drug. These genes are key components of the HR and NHEJ pathways and include:
Homologous Recombination (HR): RAD51C, RAD54L, RAD1
Non-Homologous End Joining (NHEJ): LIG4
Other DNA Repair/Damage Response Genes: POLE, POLE3, POLE4, KAT5, H2AFX, PARP2
The upregulation or enhanced activity of these and other DNA repair proteins can contribute to a more efficient repair of irinotecan-induced DNA damage, thereby promoting cell survival and resistance. For example, a proteomic analysis of irinotecan-resistant colon adenocarcinoma LoVo cells identified altered expression of several proteins involved in diverse biological processes, some of which are indirectly related to DNA damage response and cell survival. nih.gov
Table 3: DNA Repair Genes Implicated in Irinotecan Resistance from Preclinical Studies
| DNA Repair Pathway | Genes Identified in Sensitization Screen | Implication in Resistance | Reference |
|---|---|---|---|
| Homologous Recombination (HR) | RAD51C, RAD54L, RAD1 | Enhanced repair of double-strand breaks | nih.gov |
| Non-Homologous End Joining (NHEJ) | LIG4 | Enhanced repair of double-strand breaks | nih.gov |
| DNA Replication/Repair | POLE, POLE3, POLE4 | Contribution to DNA damage tolerance/repair | nih.gov |
| DNA Damage Response | KAT5, H2AFX, PARP2 | Modulation of the cellular response to DNA damage | nih.gov |
Advanced Analytical Methodologies and Quality Control for R Irinotecan Hydrochloride Trihydrate
Development and Validation of Chromatographic Methods
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are fundamental to the analysis of (R)-Irinotecan Hydrochloride Trihydrate. These methods offer high resolution and sensitivity for separating the active pharmaceutical ingredient (API) from its related substances.
High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely employed technique for the quantitative determination of Irinotecan (B1672180) in bulk and dosage forms. allmultidisciplinaryjournal.comrjptonline.orgresearchgate.net The development of an RP-HPLC method involves optimizing various parameters to achieve a desired separation with good peak shape, resolution, and a short run time. Key considerations include the choice of a stationary phase (column), the composition of the mobile phase, flow rate, and detection wavelength.
Method development often begins with a C18 or a cyano column, as these provide good retention and selectivity for a broad range of molecules. allmultidisciplinaryjournal.comresearchgate.net The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netbiomedpharmajournal.orgrjptonline.org Adjusting the pH of the buffer is crucial; for Irinotecan, an acidic pH (often around 2.5-3.5) is used to ensure the molecule is in a single ionic form and to achieve sharp, symmetrical peaks. researchgate.netresearchgate.netnih.gov The selection of the detection wavelength is based on the UV absorbance profile of Irinotecan, with maxima observed around 220 nm, 225 nm, 235 nm, and 255 nm. researchgate.netbiomedpharmajournal.orgnih.govsld.cu
Validation of these HPLC methods is performed according to International Conference on Harmonisation (ICH) guidelines. allmultidisciplinaryjournal.comejpmr.com This process verifies that the analytical method is suitable for its intended purpose by assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). researchgate.netresearchgate.netsld.cu For instance, a validated method demonstrated linearity over a concentration range of 40-120 µg/mL with a correlation coefficient of 0.9999. rjptonline.orgrjptonline.org The LOD and LOQ, which indicate the sensitivity of the method, have been reported to be as low as 0.8 ng/mL and 2.0 ng/mL, respectively. biomedpharmajournal.orgrjptonline.org
Table 1: Examples of Developed RP-HPLC Methods for Irinotecan Analysis
| Parameter | Method 1 allmultidisciplinaryjournal.com | Method 2 biomedpharmajournal.orgrjptonline.org | Method 3 researchgate.net | Method 4 researchgate.net |
|---|---|---|---|---|
| Column | Symmetry ODS (C18), 250 mm x 4.6 mm, 5µm | Inertsil ODS, 250 X 4.6 mm, 5µm | Cyano column, 250 mm x 4.6 mm, 5µm | C18 Waters Symmetry, 250 mm x 4.6 mm, 5µm |
| Mobile Phase | Acetonitrile: Methanol: 0.1% Ortho Phosphoric Acid (60:30:10 v/v/v) | Acetonitrile: 0.02M KH₂PO₄ buffer (60:40 v/v), pH 3.2 | Acetonitrile: Phosphate buffer (25:75 v/v), pH 2.5 | Acetonitrile: Methanol: KH₂PO₄ buffer (20:20:60 v/v/v), pH 3.5 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min |
| Detection Wavelength | 235 nm | 222 nm | 225 nm | 220 nm |
| Retention Time | 2.570 min | 2.1 min | 5.82 min | Not Specified |
| Linearity Range | Not Specified | 40-120 µg/mL | 20-80 µg/mL | 40-120 µg/mL |
| LOD | 0.08 µg/mL | 0.8 ng/mL | 8 ng/mL | Not Specified |
| LOQ | 0.24 µg/mL | 2.0 ng/mL | 24 ng/mL | Not Specified |
Chiral Separation Techniques for Enantiomeric Purity Assessment
Irinotecan possesses a chiral center, meaning it exists as two enantiomers, (S)-Irinotecan (the active form) and (R)-Irinotecan (often considered an impurity). researchgate.netjddtonline.info Therefore, assessing the enantiomeric purity is a critical quality control step. High-performance liquid chromatography on chiral stationary phases (CSPs) is the most effective and direct technique for the analytical separation of these enantiomers. jddtonline.info
The development of a chiral HPLC method focuses on selecting a CSP and a mobile phase that can differentiate between the two enantiomers. Immobilized cellulose-based stationary phases, such as the Chiralcel OD-H and Chiralpak IC-3 columns, have proven effective for resolving Irinotecan's enantiomers. researchgate.netjddtonline.infojddtonline.info The mobile phase is often a normal-phase system, for instance, a mixture of n-hexane and ethanol (B145695), or a reversed-phase system using an aqueous buffer with an organic modifier like acetonitrile. researchgate.netjddtonline.info
A validated stereo-specific liquid chromatography technique was developed to quantify the (R)-enantiomer in the Irinotecan hydrochloride trihydrate API. jddtonline.info This method utilized a Chiralpak IC-3 column with a gradient mobile phase of 0.1% v/v formic acid in water and acetonitrile. jddtonline.infojddtonline.info The method demonstrated good resolution (2.4) between the (S)- and (R)-enantiomers, with retention times of approximately 9.75 min and 8.90 min, respectively. jddtonline.infojddtonline.info Validation according to ICH guidelines confirmed the method's precision, accuracy, sensitivity, and linearity, making it suitable for quality control to ensure the impurity limit (e.g., 0.2%) is not exceeded. jddtonline.info
Table 2: Examples of Chiral HPLC Methods for Irinotecan Enantiomeric Separation
| Parameter | Method 1 researchgate.net | Method 2 jddtonline.infojddtonline.info |
|---|---|---|
| Column | Chiralcel OD-H (immobilized cellulose) | Chiralpak IC-3, 150 x 4.6 mm, 3µm |
| Mobile Phase | n-hexane: ethanol (45.9:50.5, v/v) | Gradient of 0.1% v/v Formic acid in water and Acetonitrile |
| Flow Rate | 0.9 mL/min | 1.0 mL/min |
| Detection Wavelength | Not Specified | 370 nm |
| (R)-Enantiomer Retention Time | Not Specified | 8.903 min |
| (S)-Enantiomer Retention Time | Not Specified | 9.75 min |
| Resolution | > 2 | 2.4 |
Impurity Profiling and Quantification
Impurities in this compound can originate from the manufacturing process (raw materials, intermediates, byproducts) or from degradation of the drug substance upon exposure to light, heat, or certain chemical conditions. nih.gov Understanding and controlling these impurities is critical for ensuring the drug's quality and safety. Stability-indicating analytical methods, typically RP-HPLC or UPLC, are developed to separate and quantify the API from all potential impurities and degradation products. nih.govoup.com
Forced degradation studies are performed under various stress conditions (e.g., acid, base, oxidation, heat, and light) to identify potential degradation products and to demonstrate the specificity of the analytical method. nih.gov Studies have shown that Irinotecan is susceptible to degradation under oxidative, base hydrolysis, and photolytic conditions. nih.gov For example, under photolytic stress, significant degradants were observed, including Impurity-C and Impurity-B.
An ultra-performance liquid chromatography (UPLC) method was developed to separate Irinotecan from seven known impurities. nih.govoup.com This method utilized a Waters Acquity BEH C8 column and a gradient mobile phase, achieving separation of all compounds within an 8-minute run time. nih.govoup.com The specificity of the method was confirmed by ensuring that all degradation products were well-resolved from the main Irinotecan peak and that the peak was pure, as determined by a photodiode array (PDA) detector. oup.com
Table 3: Common Impurities of Irinotecan
| Impurity Name/Identifier | Common Name/Synonym |
|---|---|
| Irinotecan EP Impurity A allmpus.com | 7-Desethyl irinotecan allmpus.com |
| Irinotecan EP Impurity B | - |
| Irinotecan EP Impurity C | 11-Ethyl irinotecan |
| Irinotecan EP Impurity D | Camptothecin (B557342) |
| Irinotecan EP Impurity E simsonpharma.com | - |
| Irinotecan EP Impurity G allmpus.com | 7,11-Diethyl-10-hydroxy-camptothecin |
| Irinotecan EP Impurity H allmpus.compharmaffiliates.com | 4-Methyl Irinotecan Analog allmpus.com |
| Irinotecan EP Impurity L allmpus.compharmaffiliates.com | Irinotecan Enantiomer / (R)-Irinotecan allmpus.comdrjcrbio.com |
| Irinotecan Lactone Impurity pharmaffiliates.com | - |
Spectroscopic and Other Analytical Characterization Techniques
Alongside chromatography, spectroscopic methods provide valuable information for the characterization and quality control of this compound.
UV-Spectrophotometric Methods
UV-Visible spectrophotometry offers a simple, rapid, and cost-effective method for the quantitative determination of Irinotecan in pharmaceutical formulations. arabjchem.orgasianpubs.org These methods are based on Beer's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.
The development of a UV spectrophotometric method involves scanning the drug solution in a suitable solvent to determine the wavelength of maximum absorbance (λmax). For Irinotecan, λmax has been reported at various wavelengths, including 247 nm, 268 nm, and a peak at 355/368 nm that shifts to 400 nm at a very low pH (0.2). arabjchem.orgrsc.orgnih.govrsc.org The method is then validated for linearity, accuracy, and precision. arabjchem.org For example, one method demonstrated linearity in the concentration range of 2–10 μg/ml with a correlation coefficient (r²) of 0.9999. arabjchem.org Another validated method showed linearity from 0.90 to 37.00 μg/ml. rsc.orgnih.gov These simple spectrophotometric methods are valuable for routine quality control analysis of bulk drugs and formulations. arabjchem.orgasianpubs.org
Fourier Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC) in Formulation Research
FTIR and DSC are powerful thermoanalytical techniques used to characterize the solid-state properties of drugs and excipients, which is crucial during pharmaceutical formulation development. nih.govnih.gov
Fourier Transform Infrared Spectroscopy (FTIR) provides information about the chemical structure and functional groups present in a sample. researchgate.net In formulation research, FTIR is used to confirm the identity of this compound and to investigate potential interactions between the drug and excipients. nih.gov The absence of significant shifts in the characteristic peaks of the drug in a drug-excipient mixture can indicate compatibility. nih.gov
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov It is used to determine the thermal properties of a substance, such as its melting point, and to study its physical state (crystalline or amorphous). researchgate.net For instance, the DSC thermogram of a pure crystalline drug will show a sharp endothermic peak at its melting point. researchgate.net In a formulation, a shift in the melting point or the absence of the drug's melting peak can suggest a drug-excipient interaction or that the drug is present in an amorphous state, which can impact solubility and stability. nih.govresearchgate.net The hyphenated DSC-FTIR technique can provide simultaneous thermodynamic and spectroscopic information, allowing for real-time analysis of events like dehydration, polymorphic transformation, or degradation as the sample is heated. nih.gov
Quality by Design (QbD) Approaches in Analytical Method Development
The application of Quality by Design (QbD) principles to analytical methods, often termed Analytical QbD (AQbD), represents a systematic and science-driven approach to method development and validation. researchgate.netnih.gov This methodology moves away from traditional trial-and-error approaches towards a proactive framework that aims to build quality, robustness, and reliability into the analytical procedure from the outset. researchgate.netbohrium.com The core of the AQbD paradigm, as defined by the International Council for Harmonisation (ICH) guideline Q8(R2), is to begin with predefined objectives and to use scientific understanding and risk management to control the method's performance throughout its lifecycle. nih.govbiomedpharmajournal.org
For this compound, a semi-synthetic derivative of camptothecin, implementing AQbD ensures the development of highly robust analytical methods, particularly for High-Performance Liquid Chromatography (HPLC), which is crucial for its quantification in pharmaceutical formulations. biomedpharmajournal.orgnih.gov This approach facilitates a deep understanding of the variables that can impact method performance, leading to a more reliable and flexible analytical procedure. qbdworks.com
Defining the Analytical Target Profile (ATP)
The initial and most critical step in the AQbD workflow is the definition of the Analytical Target Profile (ATP). nih.govvalgenesis.com The ATP is a prospective summary of the performance requirements for the analytical method, outlining what needs to be measured and the criteria for acceptable performance. qbdworks.comvalgenesis.com For the analysis of this compound, the primary goal is typically to develop a robust, simple, economical, and sensitive method for its estimation in injectable or other pharmaceutical dosage forms. nih.govresearchgate.net
The ATP specifies the desired characteristics of the method, which are translated into Critical Analytical Attributes (CAAs). srce.hr Key CAAs for an HPLC method for irinotecan include:
Accuracy and Precision: The method must be able to accurately quantify this compound within a specified range.
Specificity/Selectivity: The method must be able to resolve the main analyte peak from its impurities, degradation products, and other components in the matrix.
Sensitivity: The method must have a limit of detection (LOD) and limit of quantitation (LOQ) suitable for the intended purpose. researchgate.net
Robustness: The method's performance should remain unaffected by small, deliberate variations in method parameters. nih.gov
Retention Time (t_R): A well-defined and often shorter retention time is desired for efficiency. biomedpharmajournal.orgresearchgate.net
Peak Characteristics: Attributes such as peak tailing factor, peak area, and the number of theoretical plates are crucial for ensuring chromatographic quality. srce.hr
Risk Assessment and Identification of Critical Method Parameters (CMPs)
Following the definition of the ATP, a risk assessment is conducted to identify the method parameters that are likely to have a significant impact on the CAAs. researchgate.net A common tool used for this purpose is the Ishikawa (or fishbone) diagram, which helps to visualize the potential causes affecting the analytical method's performance. srce.hrresearchgate.net
These high-risk parameters are designated as Critical Method Parameters (CMPs). nih.gov For a typical Reverse-Phase HPLC (RP-HPLC) method for this compound, the CMPs often include:
Mobile Phase Composition: The ratio of organic solvent (e.g., Acetonitrile) to the aqueous buffer. biomedpharmajournal.org
Mobile Phase pH: The pH of the buffer solution can significantly affect the retention and peak shape of the ionizable irinotecan molecule. biomedpharmajournal.org
Buffer Concentration: The concentration of the buffer salts (e.g., potassium dihydrogen phosphate) can influence chromatographic performance. biomedpharmajournal.org
Flow Rate: The speed at which the mobile phase passes through the column. biomedpharmajournal.orgresearchgate.net
Column Temperature: Temperature can affect viscosity, retention time, and selectivity. nih.gov
Wavelength of Detection: The UV wavelength used for quantification. biomedpharmajournal.orgnih.gov
Design of Experiments (DoE) for Method Optimization
Design of Experiments (DoE) is a statistical tool used to systematically and efficiently evaluate the effects of the identified CMPs on the method's CAAs. nih.gov This approach allows for the simultaneous study of multiple parameters, revealing interactions that might be missed in one-factor-at-a-time experiments. researchgate.net For the development of HPLC methods for irinotecan, the Box-Behnken design is a frequently employed response surface methodology. biomedpharmajournal.orgnih.govresearchgate.net
Researchers have applied this design to optimize various factors and responses, as detailed in the table below.
| Study Focus | Independent Variables (CMPs) Investigated | Dependent Variables (CAAs/Responses) Measured | Experimental Design Used | Reference |
|---|---|---|---|---|
| Optimization for a short retention time | X: Acetonitrile Y: Buffer Concentration Z: Buffer pH | Capacity factor (K₁) Resolution (RS₁₂) Elution time (t_R₁) | 3-factor, 3-level Box-Behnken design | biomedpharmajournal.org |
| Development of a robust, sensitive, and economical method | Mobile Phase Ratio (% Acetonitrile) Mobile Phase pH Flow Rate | Retention Time Peak Tailing Theoretical Plates | Box-Behnken design | nih.govresearchgate.net |
Establishing the Method Operable Design Region (MODR) and Control Strategy
The data generated from the DoE are used to create mathematical models that define the Method Operable Design Region (MODR), also known as the design space. researchgate.net The MODR is a multidimensional combination of method parameters within which the method has been proven to perform as intended, consistently meeting the criteria set in the ATP. nih.govbohrium.com An important regulatory advantage of establishing an MODR is that operating within its boundaries is not considered a change to the method, allowing for greater flexibility. qbdworks.com
Once the MODR is established, a control strategy is developed to ensure the method operates within this validated space during routine use. bohrium.comvalgenesis.com This strategy includes setting specific ranges for the CMPs and defining system suitability tests (SSTs) that must be passed before sample analysis. valgenesis.com The SSTs confirm that the analytical system is performing correctly and is suitable for the intended analysis on any given day.
The table below summarizes the results from different studies that used the QbD approach to develop and optimize HPLC methods for this compound.
| Parameter | Optimized Condition (Study 1) | Optimized Condition (Study 2) |
|---|---|---|
| Stationary Phase | C18 Column | Hyper-Clone C18 column (250 × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Potassium Dihydrogen Phosphate (pH 3.2) (60:40 v/v) | Acetonitrile : 20 mmol L⁻¹ Potassium Phosphate Buffer (pH 2.5) with 0.1% Triethylamine (45:55 % v/v) |
| Flow Rate | 1.0 mL/min | 0.75 mL/min |
| Detection Wavelength | 222 nm | 254 nm |
| Resulting Retention Time (t_R) | 2.16 min | 4.09 min |
| Linearity Range | 40-120 µg/mL | 0.5-18.0 µg/mL |
| Limit of Detection (LOD) | 0.8 ng/mL | 4.87 ng/mL |
| Limit of Quantitation (LOQ) | 2.0 ng/mL | 14.75 ng/mL |
| Reference | biomedpharmajournal.orgresearchgate.net | nih.govresearchgate.netscilit.com |
Novel Drug Delivery Systems and Formulation Science
Nanoparticle-Based Delivery Systems
Nanoparticle-based delivery systems provide a versatile platform for the encapsulation and targeted delivery of (R)-Irinotecan Hydrochloride Trihydrate. These systems can protect the drug from premature degradation, control its release, and potentially facilitate its accumulation at the tumor site through passive or active targeting mechanisms.
Solid Lipid Nanoparticles (SLNs) have emerged as a promising carrier system for anticancer drugs due to their low toxicity and high bioavailability. mdpi.com For this compound, SLNs have been engineered to provide sustained drug release. nih.govresearchgate.net One method for preparing these nanoparticles is the solvent diffusion technique. nih.govresearchgate.net Research has demonstrated that Irinotecan-loaded SLNs can exhibit a sustained-release effect for up to 144 hours. nih.govresearchgate.net Furthermore, surface modification of these SLNs, for instance with chitosan, has been explored to enhance drug delivery to specific sites like the colon. nih.gov
Research Findings on Irinotecan-Loaded Solid Lipid Nanoparticles (SLNs)
| Formulation | Preparation Method | Key Finding | Reference |
|---|---|---|---|
| Irinotecan-loaded SLNs | Solvent Diffusion Technique | Demonstrated a sustained-release effect for up to 144 hours. | nih.govresearchgate.net |
| Chitosan-surface modified Irinotecan-loaded SLNs | Not specified | Aimed to improve drug delivery to the colon. | nih.gov |
Biodegradable and biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA), chitosan, and Eudragit have been extensively investigated for the formulation of Irinotecan (B1672180) nanoparticles. mums.ac.irresearchgate.net PLGA nanoparticles loaded with Irinotecan have been fabricated using methods like the emulsification/solvent diffusion method. mums.ac.ir Chitosan, a natural polysaccharide, has been used to prepare Irinotecan nanoparticles via the ionic gelation method. ijrpns.com Additionally, combination polymer systems, such as those using both Chitosan and Eudragit polymers, have been formulated through the emulsion droplet coalescence method to encapsulate Irinotecan. acu.edu.in The surface modification of PLGA nanoparticles with chitosan can alter the surface charge from negative to positive, which may increase affinity for cancer cells. nih.gov
Irinotecan-Loaded Polymeric Nanoparticle Formulations
| Polymer(s) | Preparation Method | Reference |
|---|---|---|
| PLGA | Emulsification/Solvent Diffusion | mums.ac.ir |
| Chitosan | Ionic Gelation | ijrpns.com |
| Chitosan and Eudragit | Emulsion Droplet Coalescence | acu.edu.in |
The physicochemical characterization of nanoparticle formulations is crucial for determining their potential clinical utility. Key parameters include particle size, encapsulation efficiency, and in vitro drug release kinetics.
For Irinotecan-loaded nanoparticles, studies have reported a range of particle sizes and encapsulation efficiencies depending on the formulation. For instance, nanoparticles prepared with a combination of Chitosan and Eudragit polymers showed a mean size range of 134.8 nm to 369.9 nm and an encapsulation efficiency between 49.6% and 60.5%. acu.edu.in Chitosan nanoparticles have been optimized to achieve a size of 172 nm with an encapsulation efficiency of 85.8%. ijrpns.com PLGA nanoparticles have been formulated with a size of approximately 120 nm and an entrapment efficiency of 55%. mums.ac.ir Irinotecan-loaded solid lipid nanoparticles (IRI-SLNs) have been reported with a particle size of 430.77 ± 8.69 nm and an entrapment efficiency of 62.24 ± 2.90%. nih.gov
In vitro drug release studies consistently demonstrate a sustained release profile for Irinotecan from these nanoparticle formulations. Chitosan nanoparticles exhibited an initial burst release of 23% in the first hour, followed by a sustained release reaching 99% at 24 hours. ijrpns.com Similarly, Irinotecan-loaded PLGA nanoparticles have shown prolonged release. bham.ac.uk The release mechanism from Chitosan and Eudragit nanoparticles has been described as Non-Fickian diffusion-controlled first-order kinetics. acu.edu.in
Characterization of Irinotecan Nanoparticle Formulations
| Formulation | Particle Size | Encapsulation Efficiency (%) | In Vitro Release Profile | Reference |
|---|---|---|---|---|
| Chitosan and Eudragit Nanoparticles | 134.8 nm – 369.9 nm | 49.6% – 60.5% | Sustained release, Non-Fickian diffusion | acu.edu.in |
| Chitosan Nanoparticles | 172 nm | 85.8% | Initial burst (23% in 1 hr), sustained to 99% at 24 hrs | ijrpns.com |
| PLGA Nanoparticles | ~120 nm | 55% | Prolonged release | mums.ac.irbham.ac.uk |
| Solid Lipid Nanoparticles (SLNs) | 430.77 ± 8.69 nm | 62.24 ± 2.90% | Sustained drug release | nih.gov |
Liposomal Formulations of Irinotecan
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. They are a well-established platform for drug delivery, offering advantages such as improved drug solubility, reduced toxicity, and altered pharmacokinetics.
PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to the surface of liposomes, is a common strategy to prolong their circulation time in the bloodstream. Several techniques have been employed to prepare PEGylated liposomes containing Irinotecan. One novel approach is the use of a continuous supercritical fluid method, where optimized operating parameters such as flow rate, temperature, and pressure drop are crucial for controlling liposome characteristics. nih.govnih.gov This method has been shown to produce PEGylated liposomes with a mean size of 55 nm and an encapsulation efficiency of 94.6%. nih.govnih.gov Another widely used technique is the thin-film hydration method, which has been successfully used to prepare dual-targeted irinotecan liposomes. semanticscholar.org
Preparation of PEGylated Irinotecan Liposomes
| Preparation Method | Key Characteristics | Reference |
|---|---|---|
| Continuous Supercritical Fluid | Mean size: 55 nm; Encapsulation efficiency: 94.6% | nih.govnih.gov |
| Thin-Film Hydration | Used for dual-targeted liposomes | semanticscholar.org |
The release of Irinotecan from liposomes is a critical factor influencing its therapeutic effect. The lipid bilayer of the liposome shields the encapsulated hydrophilic drug from the external aqueous environment. semanticscholar.org The drug is released as the lipid bilayer deteriorates over time. semanticscholar.org Studies comparing PEGylated liposomes with conventional liposomes and free Irinotecan have shown a constant drug release following an initial burst release from the liposomes. nih.gov This controlled release mechanism can lead to prolonged exposure of tumor cells to the drug, potentially enhancing its efficacy. nih.gov
Innovative Biomaterial-Based Delivery Platforms
The development of advanced drug delivery systems for this compound is centered on the use of innovative biomaterials to achieve localized and sustained release. This strategy aims to enhance the therapeutic efficacy of the drug directly at the tumor site, thereby reducing systemic side effects.
Collagen Membranes for Localized Delivery
Collagen, particularly Type I, has been identified as a promising biomaterial for creating drug delivery systems due to its excellent biocompatibility, biodegradability, and low antigenicity mdpi.com. Researchers have developed irinotecan-loaded collagen membranes designed for implantation directly into the tumor resection cavity, a strategy particularly explored for treating high-grade gliomas like glioblastoma nih.govx-mol.netmdpi.comresearchgate.netmdpi.com.
These membranes are typically created by crosslinking Type I collagen with agents like glutaraldehyde to form a stable, biodegradable matrix nih.govmdpi.com. Irinotecan is incorporated into this matrix, and its entrapment is facilitated by interactions such as hydrophobic interactions between the drug's aromatic moieties and the non-polar domains of the collagen structure researchgate.net. This localized delivery approach is advantageous for brain cancers as it bypasses the blood-brain barrier, a major obstacle for systemically administered chemotherapeutics x-mol.netmdpi.comresearchgate.net. The use of collagen as a carrier is supported by its successful clinical application in other contexts, such as the Gliadel wafer nih.gov.
Hydrogel Systems
Hydrogels, which are polymer networks with high water absorption capacity, are widely studied as carriers for therapeutic agents nih.gov. Injectable, in situ-forming hydrogels are particularly advantageous for localized cancer therapy as they can be administered in a minimally invasive manner, forming a drug depot directly at the target site frontiersin.orgresearchgate.netrsc.org. These systems can be designed to respond to specific stimuli in the tumor microenvironment, such as temperature or pH rsc.orgfrontiersin.org.
Thermosensitive hydrogels, which transition from a solution (sol) at room temperature to a gel at body temperature, are a key area of research for irinotecan delivery nih.govresearchgate.netwustl.edu. This property allows for the easy mixing of irinotecan with the polymer solution before injection nih.gov. Once injected, the formulation solidifies, providing sustained release of the encapsulated drug nih.govijnrd.org. An advanced example is the irinotecan-loaded double-reverse thermosensitive hydrogel (DRTH), which combines a thermosensitive hydrogel with irinotecan-loaded solid lipid nanoparticles (SLNs) nih.govresearchgate.net. In this system, the nanoparticles remain solid and the hydrogel remains liquid at ambient temperature, but at body temperature, the nanoparticles melt while the hydrogel forms a gel, allowing for controlled drug release and reduced initial burst effects nih.govresearchgate.net.
Preclinical Evaluation of Novel Formulations
The preclinical assessment of new irinotecan formulations is essential to characterize their behavior and potential therapeutic utility before any clinical application. This evaluation involves a series of in vitro and preclinical pharmacokinetic studies.
In Vitro Release Profiles and Stability
The in vitro release profile is a critical parameter for evaluating the performance of a sustained-release formulation. Studies on irinotecan-loaded collagen membranes have demonstrated a gradual and sustained release of the drug. For example, in one study, the cumulative release of irinotecan from collagen membranes over 48 hours ranged from approximately 50% to 90%, depending on the drug concentration within the membrane mdpi.com. This ensures a prolonged local presence of the chemotherapeutic agent mdpi.com.
The stability of irinotecan is a significant consideration in formulation science. The active lactone form of irinotecan is susceptible to hydrolysis at physiological pH (7.4), converting it to a less active carboxylate form mdpi.com. This hydrolysis is reversible and increases with higher pH and temperature nih.govresearchgate.net. Therefore, formulations must protect the drug's active structure. Studies show that irinotecan is more stable in acidic environments, such as 5% dextrose injection, compared to solutions at neutral pH nih.govresearchgate.net. Encapsulation within delivery systems like drug-eluting beads has been shown to maintain the physicochemical stability of irinotecan for extended periods, with one study showing stability for at least 28 days when stored at room temperature and protected from light nih.gov.
| Formulation Type | Release Duration | Key Findings on Release and Stability |
|---|---|---|
| Collagen Membrane | 48+ hours | Showed cumulative release between 50.25% and 89.85% after 48 hours, providing sustained local delivery. mdpi.com |
| Proniosomes | 24 hours | Achieved a maximum release profile of 98.06% within 24 hours. journaljpri.com |
| Drug-Eluting Beads | 28+ days | Demonstrated physicochemical stability for at least 28 days at room temperature when protected from light. nih.gov |
| Aqueous Solutions | Variable | Stability is pH-dependent; hydrolysis to the less active carboxylate form increases at higher pH (e.g., physiological pH 7.4). mdpi.comnih.govresearchgate.net |
In Vitro Cytotoxicity of Formulated Irinotecan
In vitro cytotoxicity studies are performed to confirm that irinotecan released from novel formulations retains its anticancer activity. The active metabolite of irinotecan, SN-38, functions by inhibiting topoisomerase-I, which leads to DNA strand breaks and apoptotic cell death nih.gov.
Studies have demonstrated the dose-dependent cytotoxic effects of irinotecan in various cancer cell lines, including colon and pancreatic cancer iiarjournals.org. For example, the half-maximal inhibitory concentration (IC50) for irinotecan after a 90-minute incubation was 5.4 µg/ml in COLO-357 pancreatic cancer cells and 100 µg/ml in HT29 colon cancer cells iiarjournals.org. Formulations such as irinotecan-loaded magnetic nanocomposites have shown significant cytotoxicity against glioblastoma cell lines (U373 and U87), with cell viability for U373 cells decreasing to below 1% at certain concentrations nih.gov. The cytotoxicity of formulated irinotecan is often compared to the free drug to ensure the delivery system does not compromise its therapeutic action nih.govresearchgate.net.
| Formulation / Drug | Cell Line(s) | Key Cytotoxicity Findings |
|---|---|---|
| Free Irinotecan | HT29 (Colon), COLO-357 (Pancreatic) | Demonstrated dose-dependent growth inhibition with IC50 values of 100 µg/ml and 5.4 µg/ml, respectively. iiarjournals.org |
| Magnetic O-carboxymethyl chitosan (MOCC) loaded with Irinotecan | U373, U87 (Glioblastoma) | Significantly decreased cell viability, with U373 viability dropping below 1% at some concentrations. nih.gov |
| SN-38 (Active Metabolite) | Colon Cancer Panel (WiDr, H630, etc.) | Induced DNA damage, G2M-phase cell cycle arrest, and apoptosis. nih.gov |
| Irinotecan | HT29, SW620 (Colorectal) | Inhibited cell growth and clonogenic survival. researchgate.net |
Preclinical Pharmacokinetic Profiles of Advanced Formulations
Preclinical pharmacokinetic studies are crucial for understanding how advanced formulations alter the distribution and metabolism of irinotecan in vivo. A major goal of these formulations is to modify the drug's pharmacokinetic profile to increase tumor exposure while minimizing systemic exposure semanticscholar.org.
Studies on nanoliposomal irinotecan (nal-IRI) in animal models have shown a dramatically altered pharmacokinetic profile compared to free irinotecan aacrjournals.orgaacrjournals.org. Encapsulation in liposomes led to a 344-fold increase in the area under the curve (AUC) and a 39.6-fold increase in the half-life of the total drug in plasma semanticscholar.orgaacrjournals.orgaacrjournals.org. Following administration of nal-IRI, irinotecan (CPT-11) levels in tumors persisted for over 168 hours, whereas free irinotecan was cleared from tumors in less than 24 hours aacrjournals.org. This sustained tumor deposition allows for prolonged conversion of the prodrug irinotecan into its active metabolite, SN-38, directly within the tumor aacrjournals.orgnih.gov. Consequently, nal-IRI can achieve similar or superior intratumoral exposure of SN-38 at significantly lower doses than free irinotecan, highlighting the potential for improved antitumor activity semanticscholar.orgnih.govresearchgate.net.
| Formulation | Pharmacokinetic Parameter | Key Finding |
|---|---|---|
| Nanoliposomal Irinotecan (nal-IRI) | Plasma Area Under the Curve (AUC) | Increased 344-fold compared to free irinotecan. semanticscholar.orgaacrjournals.org |
| Nanoliposomal Irinotecan (nal-IRI) | Plasma Half-life | Increased 39.6-fold compared to free irinotecan. aacrjournals.orgaacrjournals.org |
| Nanoliposomal Irinotecan (nal-IRI) | Tumor Drug (CPT-11) Persistence | Persisted at high levels for over 168 hours, versus <24 hours for free irinotecan. aacrjournals.org |
| Nanoliposomal Irinotecan (nal-IRI) | Intratumoral SN-38 Exposure | Achieved similar exposure to free irinotecan but at a 5-fold lower dose, with superior antitumor activity. semanticscholar.orgnih.gov |
Metabolic Pathways and Enzymatic Conversion Preclinical and Enzymatic Focus
Prodrug Activation to SN-38 by Carboxylesterases (CES1, CES2)
The crucial first step in the bioactivation of irinotecan (B1672180) is its conversion to the highly potent metabolite, SN-38 (7-ethyl-10-hydroxycamptothecin). clinician.comresearchgate.net This reaction is a hydrolysis of the carbamate (B1207046) bond, catalyzed by carboxylesterases (CEs), a family of enzymes primarily found in the liver but also present in other tissues like the small intestine and tumor cells. aacrjournals.orgresearchgate.net Two main isoforms, CES1 and CES2, are involved in this conversion. researchgate.netnih.gov
SN-38 is estimated to be 100 to 1000 times more cytotoxic than its parent compound, irinotecan. nih.govcore.ac.uk However, the conversion process itself is relatively inefficient, with only a small fraction (estimated to be between 2-8%) of the administered irinotecan being metabolized to SN-38. researchgate.net
Detailed research findings on carboxylesterase-mediated activation:
Enzyme Kinetics: Studies with human liver carboxylesterase (HLC) have shown that the production of SN-38 is a relatively inefficient process limited by the rate of enzyme deacylation. nih.gov The reaction follows Michaelis-Menten kinetics with an apparent Km of 52.9 +/- 5.9 microM and a specific activity of 200 +/- 10 mumol/sec/mol. nih.gov
Isoform Specificity: While both CES1 and CES2 can catalyze the activation of irinotecan, CES2 is considered the key activating isoform. aacrjournals.org In vitro studies have demonstrated that CES2 has a higher activity for this conversion than CES1. researchgate.net
Tissue Expression: Carboxylesterases are expressed in various tissues, including the liver, lungs, and gut. clinician.com Notably, the expression of CES2 has been observed in a significant percentage of tumor tissues, suggesting that local activation of irinotecan to SN-38 can occur within the tumor microenvironment. aacrjournals.org In a study of non-small cell lung cancers, 70% of the tumors expressed human carboxylesterase (hCE). nih.gov
Correlation with Activation: A significant correlation has been found between the protein expression of CES2 in liver microsomes and the rate of irinotecan activation to SN-38, confirming the crucial role of this enzyme. aacrjournals.org
Glucuronidation of SN-38 by UDP-Glucuronosyltransferases (UGT1A1)
Once formed, the active metabolite SN-38 undergoes a critical detoxification process known as glucuronidation. nih.govjci.org This reaction involves the conjugation of SN-38 with glucuronic acid, a process catalyzed by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1). nih.govjci.org The resulting metabolite, SN-38 glucuronide (SN-38G), is an inactive and more water-soluble compound that can be more readily excreted from the body, primarily through the bile. core.ac.ukpnas.org
Detailed research findings on UGT1A1-mediated glucuronidation:
Isoform Specificity: Extensive research has identified UGT1A1 as the primary isoform responsible for the glucuronidation of SN-38. jci.orgresearchgate.net Studies using human liver microsomes from individuals with Crigler-Najjar syndrome, who lack UGT1A1 activity, showed no SN-38 glucuronidation. jci.org Furthermore, only cells transfected with the UGT1A1 isozyme demonstrated the ability to glucuronidate SN-38. jci.org While UGT1A1 is the major player, other isoforms like UGT1A7 and UGT1A9 have also been suggested to contribute to SN-38 catalysis. researchgate.netnih.gov
Genetic Polymorphisms: The gene encoding UGT1A1 is known to have genetic polymorphisms, which can lead to variations in enzyme activity. nih.gov For instance, the UGT1A1*28 allele is associated with reduced UGT1A1 activity and, consequently, a decreased capacity for SN-38 glucuronidation. nih.gov
Inhibition and Induction: The activity of UGT1A1 can be influenced by other substances. For example, in preclinical studies, the administration of valproic acid, an inhibitor of glucuronidation, led to a significant decrease in SN-38G formation and a corresponding increase in SN-38 exposure in rats. core.ac.uk Conversely, phenobarbital, an inducer of UGT, enhanced the formation of SN-38G and reduced the levels of both irinotecan and SN-38. core.ac.uk
Intestinal Glucuronidation: Besides the liver, UGT1A enzymes are also expressed in the intestine. pnas.org Intestinal glucuronidation of SN-38 has been shown to be a critical protective mechanism against local toxicity in the gastrointestinal tract. pnas.org
Preclinical Pharmacokinetics of Irinotecan and its Metabolites (non-clinical trial data)
The pharmacokinetic profile of irinotecan and its metabolites is characterized by a complex interplay between the parent drug and its various metabolic products. nih.govcore.ac.uk Both irinotecan and SN-38 exist in two forms: an active lactone form and an inactive carboxylate form, with the equilibrium between these two forms being pH-dependent. core.ac.ukresearchgate.net
Preclinical Pharmacokinetic Data:
| Parameter | Irinotecan | SN-38 | APC |
| Systemic Clearance (liters/h/m²) | 58.7 ± 18.8 | - | - |
| Relative Extent of Conversion to Metabolite | - | 0.49 ± 0.33 | 0.29 ± 0.17 |
| Lactone:Total AUC Ratio | - | ~64% | - |
| Absolute Bioavailability (in rats) | 33% | - | - |
Data compiled from multiple preclinical studies. core.ac.ukaacrjournals.orgnih.gov
Key observations from preclinical pharmacokinetic studies:
Lactone and Carboxylate Forms: The interconversion between the lactone and carboxylate forms of irinotecan is relatively rapid. nih.gov In contrast, the interconversion for SN-38 is slower, with the active lactone form being predominant at equilibrium. nih.gov The mean lactone:total area under the curve (AUC) ratio for SN-38 is approximately 64%, though with significant inter-subject variability. core.ac.uk
Tissue Distribution: The lactone form of irinotecan has a more extensive tissue distribution compared to its carboxylate form. nih.gov
Biliary Excretion: Hepatic metabolism and subsequent biliary secretion are major elimination pathways for irinotecan in animals. core.ac.uk P-glycoprotein (P-gp) plays a significant role in the intestinal and biliary transport of both irinotecan and SN-38. nih.gov
Variability: Preclinical studies have consistently shown large inter-subject variability in the disposition of irinotecan and its metabolites. aacrjournals.org For example, in one study, a more than 30-fold variation in SN-38 systemic exposure was observed. aacrjournals.org
Effect of P-gp Inhibition: In a preclinical rat study, co-administration of quercetin, a P-gp inhibitor, resulted in a 1.3-fold increase in the absolute bioavailability of irinotecan and a reduction in the biliary elimination of both irinotecan and SN-38. nih.gov
Future Research Directions and Translational Perspectives for R Irinotecan Hydrochloride Trihydrate
The landscape of cancer treatment is continually evolving, with ongoing research aimed at enhancing the efficacy and specificity of established chemotherapeutic agents like (R)-Irinotecan Hydrochloride Trihydrate. Future investigations are focused on innovative strategies to maximize its therapeutic potential while exploring novel applications. This article delves into the key areas of future research, including synergistic drug combinations, advanced preclinical imaging, the integration of artificial intelligence, and the development of next-generation drug delivery systems.
Q & A
Q. What is the mechanism of action of (R)-Irinotecan Hydrochloride Trihydrate in inhibiting cancer cell proliferation?
(R)-Irinotecan inhibits topoisomerase I, stabilizing the DNA-topoisomerase I complex during replication, leading to double-strand DNA breaks. Its active metabolite, SN-38, exhibits 100–1,000-fold greater potency in stabilizing this complex. Preclinical studies in colorectal cancer models (e.g., LoVo and HT-29 cells) demonstrate dose-dependent growth inhibition (IC₅₀: 5.17–15.8 μM) via apoptosis induction .
Q. How is the purity and enantiomeric composition of this compound validated in pharmaceutical research?
Purity is assessed using reverse-phase HPLC with UV detection (λ = 370 nm). The mobile phase (hexane/ethanol/diethylamine, 0.4:100:0.6 v/v) separates enantiomers, with acceptance criteria requiring ≤0.1% impurities and ≥98% purity (anhydrous basis). Infrared spectroscopy (IR) confirms structural integrity by matching absorption bands to reference standards .
Q. What are the standard in vitro models used to assess the efficacy of this compound?
Colorectal adenocarcinoma cell lines (e.g., LoVo and HT-29) are widely used. Protocols involve 72-hour exposure to (R)-Irinotecan, with viability measured via MTT assays. Dose-response curves are constructed to calculate IC₅₀ values, validated by parallel measurements of cleavable DNA-topoisomerase I complexes using immunofluorescence .
Advanced Research Questions
Q. How can researchers address discrepancies in pharmacokinetic data between preclinical models and human trials involving this compound?
Discrepancies arise from interspecies variations in carboxylesterase activity, which converts (R)-Irinotecan to SN-38. Methodological solutions include:
- Using humanized liver models (e.g., FRG mice with human hepatocytes) to mimic human metabolism.
- Quantifying SN-38 glucuronidation rates in vitro to adjust dosing protocols for clinical translation .
Q. What methodological considerations are critical when designing combination therapy studies with this compound and other chemotherapeutic agents?
Key factors include:
- Sequencing : Administering (R)-Irinotecan before platinum-based agents (e.g., oxaliplatin) reduces antagonism by avoiding cell cycle synchronization.
- Synergy metrics : Use Chou-Talalay combination indices (CI <1 indicates synergy) in dose-matrix experiments.
- Pharmacokinetic overlap : Monitor UDP-glucuronosyltransferase (UGT1A1) inhibitors (e.g., atazanavir) that increase SN-38 toxicity .
Q. What strategies are employed to minimize interference from related impurities (e.g., lactone ring hydrolysis products) during quantitative analysis of this compound?
Stability-indicating HPLC methods are optimized with:
Q. How does the stereochemical configuration of Irinotecan influence its interaction with topoisomerase I, and what analytical techniques confirm the (R)-enantiomer's presence?
The (R)-enantiomer exhibits higher binding affinity to topoisomerase I due to optimal spatial alignment of its hydroxyl and ethyl groups. Chiral chromatography (e.g., Chiralpak AD-H column) with a hexane/ethanol/diethylamine mobile phase resolves enantiomers. Retention time differences (Δt ≈ 1.3 min) and circular dichroism (CD) spectra validate enantiopurity .
Q. What are the key challenges in extrapolating results from the NAPOLI-3 trial to real-world clinical practice for pancreatic cancer treatment?
The NAPOLI-3 trial’s open-label design introduces bias in progression-free survival (PFS) assessments. Researchers must:
- Adjust for heterogeneity in patient populations (e.g., ECOG performance status ≥2 excluded in trials).
- Account for sponsor involvement in data interpretation by independently validating survival endpoints.
- Address differences in liposomal formulation stability between trial protocols and clinical settings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
